2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
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Overview
Description
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways due to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization. One common method includes the reaction of 1,3,5-trimethylpyrazole with quinoline-4-carboxylic acid under acidic or basic conditions . The reaction conditions may vary, but common catalysts include acetic acid, p-toluenesulfonic acid, NaOH, and Et3N, which can yield the desired product in varying efficiencies .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydrogenated quinoline derivatives .
Scientific Research Applications
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylpyrazole: A precursor in the synthesis of the target compound, known for its versatile reactivity.
Quinoline-4-carboxylic acid: Another precursor, widely used in the synthesis of quinoline derivatives.
Pyrazoloquinolines: A class of compounds structurally related to the target compound, with similar applications in medicinal chemistry.
Uniqueness
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a pyrazole ring makes it a valuable scaffold for developing new compounds with potential therapeutic and industrial applications .
Properties
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-9-15(10(2)19(3)18-9)14-8-12(16(20)21)11-6-4-5-7-13(11)17-14/h4-8H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQFFVKXCIKFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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